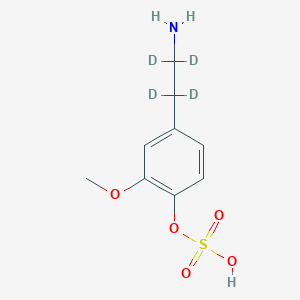

3-Methoxytyramine sulfate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO5S |

|---|---|

Molecular Weight |

251.29 g/mol |

IUPAC Name |

[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2 |

InChI Key |

ORZHQEJEAKXCJA-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-Methoxytyramine sulfate-d4: Application in Quantitative Bioanalysis

Introduction

3-Methoxytyramine sulfate-d4 is a high-purity, stable isotope-labeled internal standard used for the accurate quantification of 3-Methoxytyramine (3-MT) in biological samples.[1][2][3] As the deuterated analogue of the endogenous compound, it serves as an ideal internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] 3-Methoxytyramine is the major extracellular metabolite of the neurotransmitter dopamine, formed by the action of the enzyme Catechol-O-methyltransferase (COMT).[6][7] Clinically, the precise measurement of 3-MT is crucial as it serves as a key biomarker for the diagnosis and monitoring of neuroendocrine tumors, including pheochromocytoma and paraganglioma.[4][8][9]

This guide provides an in-depth overview of this compound, its application, the underlying principles of its use, and detailed experimental methodologies for researchers, scientists, and professionals in drug development and clinical diagnostics.

Core Compound Specifications

The physical and chemical properties of this compound are essential for its application as an analytical standard.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉D₄NO₅S | [1][2] |

| Molecular Weight | 251.29 g/mol | [1][2] |

| Synonym | 4-(2-aminoethyl-1,1,2,2-d4)-2-methoxyphenyl hydrogen sulfate | [2] |

| CAS Number (Unlabeled) | 57772-69-7 | [1][2] |

| Appearance | Typically supplied as a solid or in a certified solution (e.g., methanol) | [4] |

| Primary Application | Internal Standard for LC-MS/MS analysis | [5][10] |

| Storage Conditions | Store at recommended temperatures (e.g., -20°C) to ensure stability | [11] |

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[12] The principle, known as isotope dilution, relies on the near-identical chemical and physical behavior of the SIL standard and the native analyte. Because the deuterium-labeled standard co-elutes with the unlabeled analyte, it experiences the same effects during sample processing and analysis, thereby correcting for variability.[13]

Key advantages include:

-

Correction for Matrix Effects: It compensates for ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[13]

-

Compensation for Sample Loss: It accounts for analyte loss during sample preparation steps like protein precipitation and solid-phase extraction (SPE).[14]

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the standard's signal, the method achieves high reproducibility and accuracy, which is critical for clinical and research applications.[13][15]

Metabolic Pathway of 3-Methoxytyramine

3-Methoxytyramine is a direct metabolite of dopamine. Understanding this pathway is essential for interpreting its clinical significance. In extraneuronal tissues, dopamine released into the synapse or circulation is primarily metabolized by the enzyme Catechol-O-methyltransferase (COMT), which adds a methyl group to form 3-MT.[6][7] Subsequently, 3-MT is a substrate for Monoamine Oxidase (MAO), which converts it into Homovanillic Acid (HVA), a final waste product excreted in the urine.[6][16]

Experimental Protocol: Quantification of 3-MT in Human Plasma

This section details a representative LC-MS/MS workflow for the sensitive quantification of 3-MT in human plasma, a common application for diagnosing neuroendocrine tumors.[8][10]

4.1. Sample Preparation (Solid-Phase Extraction)

-

Aliquoting: Transfer 500 µL of human plasma into a clean polypropylene tube.

-

Internal Standard Spiking: Add a precise volume of this compound working solution to each plasma sample, calibrator, and quality control (QC) sample. This ensures the internal standard is present from the beginning of the extraction process.[15]

-

Protein Precipitation & Lysis: Add a buffer or mild acid (e.g., formic acid solution) to the samples, vortex thoroughly, and centrifuge to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis WCX) with methanol followed by water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., ammonium hydroxide followed by methanol) to remove interfering substances.

-

Elute the analytes (3-MT and 3-MT-d4) using an appropriate elution solvent (e.g., a mixture of methanol and formic acid).[10]

-

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A Pentafluorophenyl (PFP) or HILIC column is often used to achieve chromatographic separation of 3-MT from isomers and other interferences.[11][17]

-

Mobile Phase: A gradient elution using water and methanol or acetonitrile with an additive like formic acid is typical.[10]

-

Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).

-

Analysis Time: A rapid analysis time of 3-10 minutes per sample is achievable.[8][11]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 3-MT and 3-MT-d4.

-

Performance Data of a Representative LC-MS/MS Method

The validation of an analytical method is critical to ensure its reliability. The table below summarizes typical performance characteristics for the quantification of 3-MT in plasma using a deuterated internal standard.

| Parameter | Typical Value | Description | Source(s) |

| Limit of Detection (LOD) | 4 ng/L (or ~0.02 nM) | The lowest concentration of analyte that can be reliably detected. | [11] |

| Limit of Quantitation (LOQ) | 10 ng/L (or ~0.03 nM) | The lowest concentration that can be quantitatively measured with precision. | [8][11] |

| Linearity (R²) | > 0.999 | The degree to which the calibration curve fits a linear model. | [10][11] |

| Intra-day Precision (CV) | 3.1% - 10.7% | The variation of measurements within the same day across different concentrations. | [8][9] |

| Inter-day Precision (CV) | 0.9% - 18.3% | The variation of measurements on different days. | [8][9] |

| Recovery | 90% - 110% | The efficiency of the extraction process. | [11] |

Conclusion

This compound is an indispensable tool for modern bioanalysis. Its role as a stable isotope-labeled internal standard enables highly accurate, precise, and robust quantification of 3-methoxytyramine by LC-MS/MS. This capability is vital for clinical diagnostics, particularly in the management of neuroendocrine tumors, and for research into dopamine metabolism and related neurological disorders. The detailed protocols and performance data provided in this guide underscore the reliability of methods employing this standard, making it a cornerstone of advanced analytical testing in both research and clinical laboratories.

References

- 1. 3-Methoxy Tyramine-d4 Sulfate | Axios Research [axios-research.com]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Methoxytyramine-D4 HCl methanol 100ug/mL as free base, certified reference material, Cerilliant 1216788-76-9 [sigmaaldrich.com]

- 5. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 7. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. texilajournal.com [texilajournal.com]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. msacl.org [msacl.org]

An In-depth Technical Guide to 3-Methoxytyramine sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, metabolic significance, and analytical methodologies related to 3-Methoxytyramine sulfate-d4. This deuterated internal standard is crucial for the accurate quantification of 3-methoxytyramine, a key metabolite of dopamine, in various biological matrices.

Core Chemical Properties

This compound is the deuterated form of 3-Methoxytyramine sulfate. The incorporation of four deuterium atoms on the ethylamine side chain results in a mass shift that allows it to be distinguished from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical behavior during sample preparation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C₉H₉D₄NO₅S | [1] |

| Molecular Weight | 251.29 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Synonyms | 4-(2-aminoethyl-1,1,2,2-d4)-2-methoxyphenyl hydrogen sulfate | |

| CAS Number (Unlabeled) | 57772-69-7 | [1] |

| Storage Temperature | -20°C |

Metabolic Pathway of Dopamine

3-Methoxytyramine (3-MT) is a major metabolite of the neurotransmitter dopamine.[2] The metabolic process is a two-step enzymatic conversion. First, dopamine is O-methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-Methoxytyramine.[2][3] Subsequently, 3-Methoxytyramine is metabolized by Monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to produce the final urinary metabolite, Homovanillic acid (HVA).[2][4] The accurate measurement of 3-MT is vital for diagnosing certain neuroendocrine tumors and for research in neurology and endocrinology.[5]

Stability

The stability of the analyte is critical for ensuring accurate and reproducible results, especially when sample collection and analysis are not performed immediately.

Table 2: Stability of 3-Methoxytyramine in Urine

| Condition | Duration | Preservative | Citation |

| Room Temperature | At least 4 days | None required | [6] |

| 4°C | At least 4 days | None required | [6] |

| -20°C | At least 11 weeks | None required | [6] |

Experimental Protocols

The quantification of 3-methoxytyramine in biological fluids like urine or plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response.[9]

Detailed Methodology: Quantification of 3-MT in Urine by LC-MS/MS

This protocol outlines a typical workflow for the analysis of 3-methoxytyramine using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS detection.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: To 0.5 mL of urine, add 40 µL of the internal standard mix (containing this compound). Adjust the pH to between 7.5 and 9.5 with ammonium hydroxide.[7]

-

SPE Cartridge Conditioning: Condition a mixed-mode or cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of an aqueous buffer (e.g., 0.2 M ammonium chloride).[7]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate (1-2 mL/minute).[10]

-

Washing: Wash the cartridge to remove interfering matrix components. A typical wash sequence includes 1 mL of deionized water followed by 1 mL of a methanol/acetonitrile solution. Dry the cartridge under vacuum for 5-10 minutes.[10]

-

Elution: Elute the analyte and internal standard from the cartridge using 1 mL of an acidic organic solvent, such as 5% formic acid in methanol.[7][10]

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.[8][10]

2. LC-MS/MS Analysis

-

Chromatographic System: An HPLC or UPLC system.

-

Column: A Pentafluorophenyl (PFP) or HILIC column is commonly used for the separation of polar compounds like catecholamines and their metabolites.[7]

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol).[7][8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native 3-methoxytyramine and the deuterated internal standard (3-Methoxytyramine-d4). This ensures high selectivity and sensitivity.[9]

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the endogenous analyte to the deuterated internal standard.[7]

-

A calibration curve is constructed by analyzing a series of standards with known concentrations, and the concentration of the analyte in the unknown samples is determined from this curve.[7]

References

- 1. 3-Methoxy Tyramine-d4 Sulfate | Axios Research [axios-research.com]

- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 3. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine - Wikipedia [en.wikipedia.org]

- 5. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. unitedchem.com [unitedchem.com]

The Role of 3-Methoxytyramine Sulfate-d4 in Dopamine Metabolite Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 3-Methoxytyramine sulfate-d4 as an internal standard in the quantitative analysis of dopamine metabolites. Accurate measurement of these metabolites is crucial for research in neuroscience, clinical diagnostics for neuroendocrine tumors, and the development of novel therapeutics targeting dopaminergic pathways.

Introduction: The Significance of Dopamine Metabolism

Dopamine, a key catecholamine neurotransmitter, is integral to numerous physiological processes, including motor control, motivation, and reward.[1][2][3] Its metabolism is a tightly regulated process, and the quantification of its metabolites provides a window into the dynamics of dopamine release and turnover.[2] The major metabolic pathway of dopamine involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2] COMT converts dopamine to 3-methoxytyramine (3-MT), which is then further metabolized by MAO to homovanillic acid (HVA).[2]

The analysis of 3-MT is of particular clinical interest as it can serve as a biomarker for dopamine-producing tumors, such as pheochromocytomas and paragangliomas.[1][4] Given the low endogenous concentrations of these metabolites, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for accurate quantification.[1][5]

The Role of Deuterated Internal Standards

In LC-MS/MS-based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).

3-Methoxytyramine-d4 and its sulfated form, this compound, are widely used as internal standards in the analysis of 3-MT. [4][6][7] These deuterated standards are ideal because they share nearly identical physicochemical properties with the endogenous analyte. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[6][7]

While 3-Methoxytyramine-d4 is suitable for the analysis of free 3-MT, This compound is particularly valuable when measuring total 3-MT (the sum of free and conjugated forms). In biological fluids like urine, a significant portion of 3-MT is present as sulfate or glucuronide conjugates. To measure total 3-MT, an enzymatic hydrolysis step (using enzymes like β-glucuronidase/arylsulfatase) is required to cleave these conjugates and liberate free 3-MT prior to extraction and analysis.[8][9][10] By using a sulfated internal standard, any variability in the efficiency of this hydrolysis step can be accounted for, leading to a more accurate quantification of the total metabolite concentration.

Dopamine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of dopamine, highlighting the formation of 3-methoxytyramine.

Figure 1. Simplified metabolic pathway of dopamine.

Quantitative Data from Validated LC-MS/MS Methods

The use of 3-Methoxytyramine-d4 as an internal standard has enabled the development of robust and sensitive LC-MS/MS methods for the quantification of 3-MT in various biological matrices. The tables below summarize key validation parameters from several published studies.

Table 1: Method Validation Parameters for 3-Methoxytyramine (3-MT) Analysis in Plasma

| Study Reference | LLOQ (nmol/L) | Linearity (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |

| Peitzsch et al., 2013[6] | 0.024 | 2.5 - 50 | 2.9 - 11.5 | 7.8 - 12.9 | Not Reported |

| Peaston et al., 2010[6] | 0.06 | 0.1 - 23 | Not Reported | Not Reported | 66 - 98 |

| Local Technical Validation (INESSS, 2014)[6] | 0.048 | 0.048 - 24.55 | 3.7 - 7.7 | 2.3 - 13.8 | 93.2 |

| Clarke et al., 2021[1] | 0.03 | Up to 20 | 3.1 - 10.7 | 0.9 - 18.3 | Not Reported |

| Agilent Application Note (2022)[7] | 0.024 (4 ng/L) | 0.09 - 59.8 (15.63 - 10,000 pg/mL) | < 4 | ≤ 4 | 90 - 110 |

Table 2: Method Validation Parameters for 3-Methoxytyramine (3-MT) Analysis in Urine

| Study Reference | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |

| Li et al., 2024[11] | 0.25 | 1 - 1000 | < 8 | < 8 | 93.5 - 106.2 |

| Agilent Application Note | Not Specified | 4.69 - 3000 | < 6 | < 6 | Not Specified |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is a generalized representation based on common methodologies.[7][12]

Figure 2. Generalized workflow for solid-phase extraction of plasma samples.

Detailed Steps:

-

Sample Pre-treatment: To a 0.5 mL plasma sample, add the internal standard solution (this compound) and a buffer (e.g., 0.5 mL of 10 mM NH4H2PO4, pH 6.5) to adjust the pH.[12]

-

SPE Cartridge Conditioning: A weak cation exchange (WCX) SPE cartridge is typically used. Condition the cartridge sequentially with 1 mL of methanol and 1 mL of equilibration buffer (e.g., 10 mM NH4H2PO4, pH 6.5).[12]

-

Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.[12]

-

Elution: Elute the analytes of interest from the cartridge using a small volume of an appropriate solvent, for example, two aliquots of 250 µL of 2% formic acid in acetonitrile.[12]

-

Evaporation: Dry the eluate under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: "Dilute-and-Shoot" for Urine

For urine samples, a simpler "dilute-and-shoot" method can often be employed.[11]

Detailed Steps:

-

To 10 µL of urine sample, add 20 µL of the working internal standard solution (containing this compound).

-

Add 220 µL of acetonitrile (containing 2% formic acid) to precipitate proteins.

-

Vortex the mixture and then centrifuge.

-

Transfer 100 µL of the supernatant for direct injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides typical LC-MS/MS parameters for the analysis of 3-MT.

Table 3: Typical LC-MS/MS Conditions

| Parameter | Typical Setting |

| LC Column | Reversed-phase (e.g., C18) or PFP, 2.1 x 100 mm, <3 µm |

| Mobile Phase A | 0.1-0.2% Formic acid in water (with or without ammonium formate) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient to separate 3-MT from other metabolites |

| Injection Volume | 5 - 30 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (3-MT) | e.g., m/z 168.1 → 137.1 |

| MRM Transition (3-MT-d4) | e.g., m/z 172.1 → 141.1 |

Synthesis of Deuterated 3-Methoxytyramine

While detailed, step-by-step synthesis protocols for 3-Methoxytyramine-d4 are proprietary to commercial suppliers, the general principles of deuterium labeling involve introducing deuterium atoms at specific, metabolically stable positions in the molecule. This is often achieved through methods such as:

-

Catalytic H-D Exchange: Using a catalyst (e.g., Palladium on carbon) in the presence of a deuterium source like D₂O or D₂ gas to exchange protons for deuterons.

-

Reduction with Deuterated Reagents: Employing deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium during the synthesis.

The "-d4" designation in 3-Methoxytyramine-d4 typically indicates that the four hydrogen atoms on the ethylamine side chain (at the alpha and beta positions to the amino group) have been replaced with deuterium.[6] This strategic placement ensures that the deuterium label is not lost during metabolic processes.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of dopamine metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS assays allows researchers and clinicians to obtain reliable data on dopamine turnover, which is critical for advancing our understanding of neurological disorders and for the diagnosis and monitoring of certain cancers. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for the implementation of robust and reproducible analytical methods in both research and clinical settings.

References

- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 3. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cda-amc.ca [cda-amc.ca]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

The Gold Standard in Bioanalysis: A Technical Guide to 3-Methoxytyramine sulfate-d4 as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Methoxytyramine sulfate-d4, a stable isotope-labeled internal standard crucial for the accurate quantification of 3-methoxytyramine (3-MT) in biological matrices. 3-MT, a major metabolite of dopamine, is a critical biomarker for diagnosing and monitoring neuroendocrine tumors such as pheochromocytoma and paraganglioma.[1][2] The use of a deuterated internal standard like this compound is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the highest levels of accuracy and precision.[3][4]

The Principle of Stable Isotope Dilution

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[4] They are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of stable isotopes, such as deuterium (²H). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantification.[3]

Biochemical Pathway: Formation of 3-Methoxytyramine

3-Methoxytyramine is a direct metabolite of the neurotransmitter dopamine. The conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to one of the hydroxyl groups of dopamine.[5][6] 3-MT can be further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA).[5] Understanding this pathway is crucial for interpreting the clinical significance of 3-MT levels.

Quantitative Data and Method Validation

The use of 3-Methoxytyramine-d4 as an internal standard allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of 3-methoxytyramine in plasma.[3][4] Below are tables summarizing key quantitative parameters from validated methods.

Table 1: Mass Spectrometry Parameters for 3-Methoxytyramine and 3-Methoxytyramine-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Methoxytyramine | 168.1 | 137.1 |

| 3-Methoxytyramine-d4 | 172.1 | 141.1 |

Data compiled from publicly available application notes.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Value |

| Limit of Detection (LOD) | 0.02 - 0.03 nmol/L[3] |

| Lower Limit of Quantification (LLOQ) | 0.024 - 0.06 nmol/L[3] |

| Linearity | 0.1 - 23 nmol/L (r² > 0.99)[3] |

| Intra-assay Precision (%CV) | 2.9% - 11.5%[3] |

| Inter-assay Precision (%CV) | 7.8% - 12.9%[3] |

| Recovery | 66% - 98%[3] |

These values represent a typical range and may vary depending on the specific instrumentation and protocol.

Experimental Protocol: Quantification of 3-Methoxytyramine in Human Plasma

The following is a representative protocol for the analysis of 3-methoxytyramine in plasma using 3-Methoxytyramine-d4 as an internal standard, based on solid-phase extraction (SPE) and LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix (containing 3-Methoxytyramine-d4) and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., Agilent SampliQ WCX, 30 mg, 1 mL) sequentially with 1 mL of methanol and 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[7]

-

Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[7]

-

Elution: Elute the analytes with two aliquots of 250 µL of 2% formic acid in acetonitrile.[7]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

3. Data Analysis

-

The concentration of 3-methoxytyramine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

This compound is an indispensable tool for researchers and clinicians requiring accurate and reliable measurement of 3-methoxytyramine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays mitigates the analytical challenges posed by complex biological matrices, ensuring data of the highest quality for diagnostic and research applications. The detailed methodologies and performance data presented in this guide underscore the robustness and validity of this analytical approach.

References

- 1. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. 3-Methoxytyramine-D4 HCl 100 μg/mL in methanol (as free base), certified reference material, Cerilliant® | 1216788-76-9 [sigmaaldrich.com]

- 3. cda-amc.ca [cda-amc.ca]

- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide on the Synthesis and Characterization of 3-Methoxytyramine sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 3-Methoxytyramine sulfate-d4 (3-MT-d4 sulfate), a critical internal standard used in clinical and diagnostic research. The document details its physicochemical properties, a proposed synthetic pathway, extensive characterization methodologies, and its role within the context of dopamine metabolism.

Introduction

3-Methoxytyramine (3-MT) is the primary extracellular metabolite of the neurotransmitter dopamine, formed through the action of the enzyme catechol-O-methyltransferase (COMT).[1][2] Its levels in plasma and urine are important biomarkers for the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma and paraganglioma.[3] Accurate quantification of endogenous 3-MT requires a stable, isotopically labeled internal standard to correct for sample matrix effects and variations during sample preparation and analysis.

This compound is the deuterated, sulfated conjugate of 3-MT. The deuterium labeling provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] This guide outlines the synthesis and detailed characterization of this essential analytical compound.

Physicochemical Properties

The fundamental properties of 3-Methoxytyramine-d4 and its sulfated form are summarized below. It is most commonly available as a hydrochloride salt to improve stability and solubility.

| Property | Value | Source |

| Compound Name | This compound | - |

| Synonyms | 3-O-Methyldopamine-d4 sulfate | [7][8] |

| Molecular Formula | C₉H₉D₄NO₅S | [9] |

| Molecular Weight | 251.29 g/mol | [9] |

| CAS Number (Sulfate) | Not Available | [9] |

| Precursor Name | 3-Methoxytyramine-d4 Hydrochloride | [3][7][8] |

| Precursor Formula | C₉H₉D₄NO₂ · HCl | [10][11] |

| Precursor Mol. Weight | 207.69 g/mol | [7][10][11] |

| Precursor CAS (Labeled) | 1216788-76-9 | [7][10][12] |

| Appearance | White to Off-White Solid (for HCl precursor) | [8] |

Synthesis Pathway and Experimental Protocols

While specific proprietary synthesis methods for commercial 3-MT-d4 sulfate are not publicly detailed, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles. The process involves the synthesis of the deuterated precursor followed by a sulfation reaction.

The logical workflow for the synthesis starts with a suitable precursor, introduces the deuterium labels, and concludes with the sulfation of the target molecule.

This protocol is a hypothetical procedure based on the synthesis of similar sulfated biological compounds, such as resveratrol sulfates.[13]

Step 1: Synthesis of 3-Methoxytyramine-d4 (Precursor) The synthesis of the deuterated precursor, 3-Methoxytyramine-d4, is the initial and most complex phase. A common strategy involves the reduction of a carboxylic acid or amide precursor, such as homovanillic acid or its corresponding amide, using a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄). This would place the four deuterium atoms on the ethylamine side-chain (α,α,β,β-d4). The resulting product would then be purified using standard chromatographic techniques.

Step 2: Sulfation of 3-Methoxytyramine-d4 This step involves the selective sulfation of the phenolic hydroxyl group.

-

Protection (Optional): The primary amine group of 3-Methoxytyramine-d4 may first be protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Reaction Setup: Dissolve the (protected) 3-Methoxytyramine-d4 in an anhydrous aprotic solvent such as pyridine or dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Sulfation: Cool the solution in an ice bath (0 °C). Add a sulfating agent, such as sulfur trioxide pyridine complex, portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.

-

Deprotection: If a protecting group was used, it is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Purification: The crude product is purified. A common method for purifying sulfated compounds is through cation-exchange chromatography.[13] The column is first prepared, the crude product is loaded, and the final compound is eluted. The fractions containing the desired product are collected, combined, and lyophilized to yield this compound as a stable salt (e.g., potassium or sodium salt).

Characterization

Characterization of 3-MT-d4 sulfate is primarily performed using LC-MS/MS, as this is its intended application. The data from these analyses confirm its identity, purity, and suitability as an internal standard.

The typical workflow for using 3-MT-d4 sulfate in a clinical assay involves solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.

The following protocol is a composite of methodologies described in the literature for the quantification of 3-MT.[4][6][14]

-

Sample Preparation (Solid-Phase Extraction):

-

To 400 µL of a plasma sample, add the internal standard working solution containing 3-MT-d4.[4]

-

Vortex the sample for 30 seconds and centrifuge at 2500 x g for 10 minutes.[4]

-

Load the supernatant onto an SPE plate/cartridge.

-

Wash the cartridge to remove interferences (e.g., with an ammonium chloride buffer).[14]

-

Elute the analytes (3-MT and 3-MT-d4 sulfate) with an appropriate solvent (e.g., a methanol-based solution).

-

Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.[6][14]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Agilent Pursuit PFP (pentafluorophenyl) or similar column suitable for polar compounds.[6]

-

Mobile Phase A: Water with 0.2% formic acid.[6]

-

Mobile Phase B: Methanol with 0.2% formic acid.[6]

-

Gradient: A gradient from low to high organic phase (Methanol) over several minutes to ensure separation from other metabolites.

-

Flow Rate: Approximately 0.4-0.6 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (3-MT) and the internal standard (3-MT-d4). The precursor ion for 3-MT-d4 will be 4 mass units higher than that of 3-MT.

-

The following tables summarize the mass spectrometry parameters and analytical performance characteristics gathered from various studies utilizing 3-MT-d4 as an internal standard.

Table 1: Typical LC-MS/MS Parameters for 3-Methoxytyramine and 3-MT-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Reference |

| 3-Methoxytyramine | 168.1 | 137.0 | - | - | General |

| 3-Methoxytyramine-d4 | 172.1 | 141.0 | - | - | General |

| 3-Methoxytyramine-D4 | 155.1 | 95.1 | 135 | 24 | [6][14] |

Note: The precursor ion m/z values may vary slightly based on the adduct being measured (e.g., [M+H]⁺). The values of 155.1 -> 95.1 likely correspond to a fragment of the non-sulfated 3-MT-d4.

Table 2: Summary of Analytical Method Performance

| Parameter | Value | Concentration Range | Reference |

| Limit of Quantification (LOQ) | 0.03 nM - 0.06 nmol/L | Low | [4][5] |

| Upper Limit of Linearity | 20 nM - 24.55 nmol/L | High | [4][5] |

| Intra-Assay Imprecision (CV) | 3.1% - 10.7% | 0.04 nM - 2 nM | [4] |

| Inter-Assay Imprecision (CV) | 0.9% - 18.3% | 0.04 nM - 2 nM | [4] |

| Linearity (R²) | > 0.999 | 15.63 to 10,000 pg/mL | [6] |

| Recovery | 88% - 104% | Quality Control Samples | [6][15] |

Biological Context: Dopamine Metabolism

Understanding the metabolic pathway of dopamine is essential to appreciate the role of 3-MT as a biomarker. Dopamine is primarily metabolized via two enzymatic pathways involving Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO).

As shown, dopamine can be O-methylated by COMT to form 3-Methoxytyramine.[1] Alternatively, it can be oxidized by MAO to form DOPAL. Both pathways ultimately converge to produce the final excretory product, Homovanillic Acid (HVA).[1][16] The measurement of 3-MT provides a direct assessment of COMT activity on dopamine and is a more specific marker for certain pathologies than HVA alone.

Conclusion

This compound is an indispensable tool in modern clinical diagnostics and research, enabling the precise and accurate measurement of its non-labeled counterpart. While its synthesis involves specialized deuteration and sulfation steps, the resulting high-purity compound allows for robust and reliable analytical methods. The characterization data, primarily from LC-MS/MS applications, confirm its identity and demonstrate the high performance of assays that utilize it as an internal standard. This guide provides researchers and drug development professionals with the core technical knowledge required to understand and effectively utilize this critical analytical standard.

References

- 1. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 2. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cda-amc.ca [cda-amc.ca]

- 6. agilent.com [agilent.com]

- 7. glpbio.com [glpbio.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3-Methoxy Tyramine-d4 Sulfate | Axios Research [axios-research.com]

- 10. 3-Methoxytyramine·HCl (1,1,2,2-Dâ, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. 3-甲氧基酪胺-D4 100 μg/mL in methanol (as free base), certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-METHOXYTYRAMINE:HCL | Eurisotop [eurisotop.com]

- 13. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

- 16. Dopamine - Wikipedia [en.wikipedia.org]

The Metabolism of Dopamine to 3-Methoxytyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of the neurotransmitter dopamine to 3-methoxytyramine (3-MT). This critical reaction, primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT), plays a pivotal role in the regulation of dopaminergic signaling, particularly within the prefrontal cortex. Understanding the nuances of this metabolic pathway, including its enzymatic kinetics, regulatory mechanisms, and the functional implications of its product, 3-MT, is essential for research into neurological and psychiatric disorders, as well as for the development of novel therapeutic agents. This document details the core biochemical process, presents quantitative data for key parameters, outlines detailed experimental protocols for its study, and provides visual representations of the associated pathways and workflows.

Introduction

Dopamine, a central catecholamine neurotransmitter, is integral to numerous physiological functions, including motor control, motivation, reward, and executive functions.[1][2] The precise regulation of dopamine levels in the synaptic cleft and extracellular space is critical for maintaining normal brain function. A key mechanism in the inactivation and clearance of dopamine is its enzymatic conversion to 3-methoxytyramine.[3] This reaction is catalyzed by Catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of dopamine.[1][3]

The product of this reaction, 3-methoxytyramine, was once considered an inactive metabolite. However, recent evidence suggests that 3-MT itself can act as a neuromodulator, exhibiting activity at the trace amine-associated receptor 1 (TAAR1). This finding has significant implications for understanding the full spectrum of dopaminergic signaling and its dysregulation in various pathological states.

This guide will delve into the technical aspects of the dopamine to 3-methoxytyramine metabolic pathway, providing the necessary detail for researchers and professionals in the field of drug development.

The Core Metabolic Pathway

The conversion of dopamine to 3-methoxytyramine is a methylation reaction catalyzed by COMT. This process is a crucial step in the extraneuronal metabolism of dopamine.

The Enzyme: Catechol-O-methyltransferase (COMT)

COMT exists in two main isoforms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which are encoded by the same gene but transcribed from different promoters.[4] While S-COMT is the predominant form in peripheral tissues, MB-COMT is the primary isoform in the brain .[4] MB-COMT exhibits a significantly higher affinity for dopamine compared to S-COMT, making it the key enzyme for dopamine metabolism in the central nervous system, especially in regions with low dopamine transporter (DAT) expression like the prefrontal cortex.[5]

The Reaction

The enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of dopamine, yielding 3-methoxytyramine and S-adenosyl-L-homocysteine (SAH).

-

Substrates: Dopamine, S-Adenosyl-L-methionine (SAM)

-

Enzyme: Catechol-O-methyltransferase (COMT)

-

Products: 3-Methoxytyramine (3-MT), S-Adenosyl-L-homocysteine (SAH)

The reaction is dependent on a magnesium ion (Mg²⁺) as a cofactor.

Signaling Pathway Diagram

Quantitative Data

The efficiency and specificity of the COMT-catalyzed methylation of dopamine can be described by its kinetic parameters.

| Parameter | Value | Enzyme Isoform | Substrate | Source |

| Km | 3.3 µM | Human Brain MB-COMT | Dopamine | [6] |

| Km | 278 µM | S-COMT | Dopamine | [5] |

| Km | 3.1 µM | Human Brain MB-COMT | S-Adenosylmethionine | [6] |

| Ki | 1 µM | Human Brain MB-COMT | S-Adenosylhomocysteine | [6] |

Table 1: Kinetic Parameters of COMT. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Ki (inhibition constant) is a measure of inhibitor potency.

Regulation of COMT Activity

The activity of COMT is regulated at both the transcriptional and post-translational levels, which has significant implications for individual differences in dopamine metabolism.

Transcriptional Regulation

The expression of the two COMT isoforms is controlled by distinct promoters. The P2 promoter drives the transcription of the longer mRNA that encodes MB-COMT, while the P1 promoter controls the transcription of the shorter S-COMT mRNA. Differential regulation of these promoters can lead to tissue-specific expression patterns.

Post-Translational Regulation: The Val158Met Polymorphism

A well-studied single nucleotide polymorphism (SNP) in the COMT gene (rs4680) results in a valine (Val) to methionine (Met) substitution at codon 158 of the MB-COMT protein.[4] The 'Val' allele is associated with a more thermally stable enzyme and, consequently, higher enzymatic activity, leading to faster dopamine degradation.[2][7] Conversely, the 'Met' allele results in a thermolabile enzyme with reduced activity, leading to slower dopamine breakdown and higher synaptic dopamine levels.[2][7] This polymorphism has been linked to variations in cognitive function and susceptibility to psychiatric disorders.[2][4][7]

Experimental Protocols

COMT Activity Assay (Spectrophotometric Method)

This protocol is adapted from a standard method for determining COMT activity by measuring the formation of a methylated product from a catechol substrate.

Principle: The O-methylation of a catechol substrate by COMT is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the methylated product.

Materials:

-

Phosphate buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂) (2 mM)

-

S-adenosyl-L-methionine (SAM) (200 µM)

-

Dopamine hydrochloride (2 mM)

-

Tissue homogenate or purified COMT enzyme

-

Acetonitrile/water/formic acid (75/23.8/1.2; v/v/v%) for reaction termination

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing phosphate buffer, MgCl₂, and SAM.

-

Add the tissue homogenate or purified COMT enzyme to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the dopamine substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the acetonitrile/water/formic acid solution.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Measure the absorbance of the supernatant at the wavelength specific for 3-methoxytyramine (this may require prior determination or use of a coupled assay).

-

Calculate COMT activity based on a standard curve of 3-methoxytyramine.

Quantification of Dopamine and 3-Methoxytyramine by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for the simultaneous quantification of dopamine and its metabolites.

Principle: Dopamine and 3-MT are separated by reverse-phase HPLC and then detected by an electrochemical detector, which measures the current generated by the oxidation of these electroactive compounds.

Materials:

-

Perchloric acid (0.1 M) for tissue homogenization

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octane sulfonic acid, pH adjusted)

-

Dopamine and 3-methoxytyramine standards

-

Internal standard (e.g., 3,4-dihydroxybenzylamine)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector with a glassy carbon working electrode

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue samples in ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-ECD Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC column.

-

Elute the compounds isocratically with the mobile phase at a constant flow rate.

-

Detect the eluted dopamine and 3-methoxytyramine using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.7 V).

-

-

Quantification:

-

Identify and quantify the peaks corresponding to dopamine and 3-methoxytyramine by comparing their retention times and peak areas to those of the standards.

-

Use the internal standard to correct for variations in extraction efficiency and injection volume.

-

Experimental Workflow Diagram

Conclusion

The metabolism of dopamine to 3-methoxytyramine via COMT is a fundamental process in the regulation of dopaminergic neurotransmission. The information presented in this technical guide, from the core biochemical reaction and its quantitative parameters to detailed experimental protocols and regulatory mechanisms, provides a solid foundation for researchers and drug development professionals. A thorough understanding of this pathway is critical for advancing our knowledge of neurological and psychiatric disorders where dopamine dysregulation is implicated and for the rational design of novel therapeutic interventions targeting the dopaminergic system. The continued investigation into the role of COMT and its metabolite, 3-methoxytyramine, will undoubtedly yield further insights into the complexities of brain function and disease.

References

- 1. Catechol-O-Methyltransferase Genotype and Dopamine Regulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genomind.com [genomind.com]

- 3. Reactome | Enzymatic degradation of dopamine by COMT [reactome.org]

- 4. The Role of the Catechol-o-methyltransferase (COMT) Gene Val158Met in Aggressive Behavior, A Review of Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic studies on the O-methylation of dopamine by human brain membrane-bound catechol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clarityxdna.com [clarityxdna.com]

The Biological Significance of 3-Methoxytyramine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Dopamine Metabolite in Neuromodulation and Disease Biomarking

Executive Summary

Once considered an inactive byproduct of dopamine metabolism, 3-methoxytyramine (3-MT) has emerged as a critical neuromodulator and a valuable biomarker in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological significance of 3-MT, with a focus on its role in neurotransmission, its utility as a biomarker for specific cancers and neurological disorders, and the experimental methodologies used to investigate its functions. Detailed quantitative data, experimental protocols, and signaling pathway diagrams are presented to support researchers, scientists, and drug development professionals in this evolving field.

Introduction: Beyond a Simple Metabolite

3-Methoxytyramine is the primary extracellular metabolite of the neurotransmitter dopamine, formed through the action of the enzyme catechol-O-methyltransferase (COMT).[1][2] For many years, 3-MT was thought to be a biologically inert molecule, simply representing a step in the degradation pathway of dopamine.[3][4] However, recent research has unveiled its active roles in the central nervous system and its clinical relevance as a biomarker. This guide delves into the multifaceted nature of 3-MT, exploring its synthesis, metabolism, and its newly discovered physiological functions.

The Neuromodulatory Role of 3-Methoxytyramine

A paradigm shift in understanding the function of 3-MT came with the discovery of its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[3][5] This interaction positions 3-MT as a significant neuromodulator, capable of influencing dopaminergic and other neurotransmitter systems independently of dopamine itself.

Interaction with TAAR1 and Downstream Signaling

TAAR1 is a G-protein coupled receptor that, upon activation by 3-MT, can initiate a cascade of intracellular signaling events. Notably, activation of TAAR1 by 3-MT has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) in the striatum.[3] This signaling pathway is typically associated with protein kinase A (PKA)-mediated cyclic AMP (cAMP) accumulation.[3]

Implications for Neurological and Psychiatric Disorders

The neuromodulatory activity of 3-MT has significant implications for understanding and potentially treating neurological and psychiatric conditions characterized by dysfunctional dopaminergic transmission.

-

Parkinson's Disease: Altered 3-MT levels have been observed in Parkinson's disease, and it is hypothesized that 3-MT may contribute to some of the side effects of L-DOPA therapy.[3]

-

Schizophrenia: Given the dopamine hypothesis of schizophrenia, which posits hyperactive dopaminergic signaling, the role of 3-MT as a TAAR1 agonist that can modulate this system is of considerable interest.[3][6] However, specific quantitative data on 3-MT levels in the brains of individuals with schizophrenia remains an area for further research.

3-Methoxytyramine as a Biomarker

Beyond its role in neurotransmission, 3-MT has proven to be a valuable biomarker for diagnosing and monitoring certain types of cancers.

Neuroblastoma

In pediatric neuroblastoma, elevated urinary levels of 3-MT at diagnosis are a strong indicator of high-risk disease and poor prognosis.[5][7][8][9] This elevation is linked to increased MYC activity and MYCN amplification in tumor cells.[5][9] A specific gene expression pattern, known as the 3-MT gene signature, has been identified and correlates with poor survival, even in patients otherwise classified as low-risk.[9]

Pheochromocytoma and Paraganglioma

3-MT is also a key biomarker for pheochromocytomas and paragangliomas, which are rare neuroendocrine tumors.[5][10] In particular, plasma levels of 3-MT are often elevated in patients with these tumors, especially those that are dopamine-secreting.[10]

Quantitative Data on 3-Methoxytyramine Levels

The concentration of 3-MT varies significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize key quantitative data from the literature.

| Biological Matrix | Condition | 3-MT Concentration | Reference(s) |

| Plasma | Healthy Controls | < 0.1 nM | [1] |

| Pheochromocytoma/Paraganglioma | Mean: 4836 ± 7039 pg/ml | [10] | |

| Benign Pheochromocytoma/Paraganglioma | Mean: 3785 ± 5543 pg/ml | [10] | |

| Malignant Pheochromocytoma/Paraganglioma | Mean: 8920 ± 10854 pg/ml | [10] | |

| Urine | Neuroblastoma | Elevated in high-risk disease | [5][7][8][9] |

| Cerebrospinal Fluid (CSF) | Healthy Volunteers | Detectable, with a concentration gradient | [11][12] |

Experimental Protocols

The study of 3-MT relies on a variety of sophisticated analytical and experimental techniques. This section provides an overview of key methodologies.

Measurement of 3-Methoxytyramine

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a widely used and sensitive method for quantifying 3-MT in biological samples.[8][13][14]

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer, and proteins are precipitated. Urine samples may require a hydrolysis step to measure total 3-MT.

-

Chromatographic Separation: A reversed-phase C18 column is typically used with an isocratic mobile phase containing a buffer, an ion-pairing agent, and an organic modifier.

-

Detection: An electrochemical detector is used to measure the current generated by the oxidation of 3-MT.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the measurement of 3-MT, particularly in complex matrices like plasma.[1][15][16][17]

-

Sample Preparation: Solid-phase extraction (SPE) is often employed to clean up and concentrate the sample.[17]

-

Chromatographic Separation: A rapid separation is achieved using a suitable column and a gradient elution program.

-

Detection: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode to specifically detect and quantify 3-MT and its fragments.

In Vivo Microdialysis

This technique allows for the continuous sampling of extracellular 3-MT in the brain of freely moving animals, providing a dynamic measure of dopamine release.[18][19][20][21]

-

Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the brain region of interest (e.g., the striatum).[19][22]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: The dialysate, containing substances that have diffused across the membrane from the extracellular space, is collected at regular intervals for analysis by HPLC-ECD or LC-MS/MS.

Radioligand Binding Assays

These assays are used to characterize the interaction of 3-MT with its receptors, such as TAAR1.[2][23][24][25]

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

-

Incubation: The membranes are incubated with a radiolabeled ligand (a substance that binds to the receptor) and varying concentrations of unlabeled 3-MT.

-

Separation and Counting: The bound radioligand is separated from the free radioligand by filtration, and the amount of radioactivity is measured.

-

Data Analysis: The data are used to determine the binding affinity (Ki) of 3-MT for the receptor.

Conclusion and Future Directions

The understanding of 3-methoxytyramine has evolved from that of a simple dopamine metabolite to a key player in neuromodulation and a clinically relevant biomarker. Its role as a TAAR1 agonist opens up new avenues for therapeutic intervention in a variety of neurological and psychiatric disorders. Furthermore, its utility in the diagnosis and prognosis of neuroblastoma and pheochromocytoma highlights its importance in clinical oncology.

Future research should focus on further elucidating the downstream signaling pathways of 3-MT-activated TAAR1 in different brain regions and cell types. A more detailed understanding of the quantitative changes in 3-MT levels in various disease states, particularly in schizophrenia, is also crucial. The development of more specific and potent pharmacological tools targeting the 3-MT/TAAR1 system will be instrumental in translating these basic science discoveries into novel therapeutic strategies. This in-depth technical guide serves as a foundational resource for professionals dedicated to advancing our knowledge of this fascinating molecule and its profound biological significance.

References

- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methoxytyramine | Rupa Health [rupahealth.com]

- 6. Postmortem studies in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration gradients of monoamines, their precursors and metabolites in serial lumbar cerebrospinal fluid of neurologically healthy patients determined with a novel LC–MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoamine compounds in cerebrospinal fluid of healthy subjects punctured without preceding strict bed rest: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of 3-methoxytyramine in rat brain by HPLC with electrochemical detection and its correlation with dopamine function after administration of a monoamine oxidase inhibitor and L-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cda-amc.ca [cda-amc.ca]

- 16. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Ki Summary [bindingdb.org]

- 25. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to 3-Methoxytyramine sulfate-d4 in Neuroendocrine Tumor Research

Introduction

Neuroendocrine tumors (NETs) are a diverse group of neoplasms that originate from neuroendocrine cells dispersed throughout the body.[1] The diagnosis and management of these tumors can be challenging due to their heterogeneity.[2][3] Consequently, circulating biomarkers play a pivotal role in their detection, prognosis, and monitoring.[1][4] One such critical biomarker is 3-Methoxytyramine (3-MT), the O-methylated metabolite of dopamine.[5] Elevated levels of 3-MT in plasma or urine are strongly associated with specific types of NETs, including pheochromocytomas, paragangliomas (PPGLs), and neuroblastomas.[6][7][8]

Accurate and precise quantification of 3-MT is paramount for its clinical utility. This is achieved using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] To ensure the highest level of accuracy in these assays, stable isotope-labeled internal standards are employed. 3-Methoxytyramine sulfate-d4 (a deuterated form of 3-MT) serves as an ideal internal standard. Its chemical properties are nearly identical to the endogenous 3-MT, but its increased mass allows it to be distinguished by the mass spectrometer. This enables correction for any analyte loss during sample preparation and for variations in instrument response, thereby enhancing the reliability of the quantification.[11][12]

This technical guide provides an in-depth overview of the role and application of this compound in NET research, focusing on the analytical methodologies it supports.

Core Signaling Pathway: Dopamine Metabolism

3-Methoxytyramine is a direct metabolite of the neurotransmitter dopamine. The metabolic pathway is straightforward: Dopamine is methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-MT. Subsequently, 3-MT can be further metabolized by Monoamine Oxidase (MAO) to produce Homovanillic Acid (HVA), which is then excreted.[5] In certain NETs, the overproduction of dopamine leads to a corresponding increase in circulating 3-MT, making it a valuable tumor marker.[6]

Experimental Protocols: Quantification of 3-MT using LC-MS/MS

The gold standard for measuring 3-MT in biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[13][14] this compound is indispensable in this workflow as the internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

The objective of sample preparation is to isolate the analyte of interest (3-MT) from interfering matrix components in the plasma.[11] A widely used technique is Solid Phase Extraction (SPE).[9][11]

-

Step 1: Sample Pre-treatment: A known amount of the internal standard, this compound, is added to the plasma sample.

-

Step 2: Column Conditioning: An SPE cartridge (e.g., Oasis WCX) is conditioned first with a solvent like methanol and then with water to activate the solid phase.[10][11]

-

Step 3: Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge. 3-MT and the d4-internal standard bind to the solid phase material.

-

Step 4: Washing: The cartridge is washed with a series of solutions (e.g., water, methanol, acetonitrile) to remove unbound contaminants and interfering substances.[11]

-

Step 5: Elution: A specific elution solvent (e.g., 2% formic acid in acetonitrile) is passed through the cartridge to release the bound 3-MT and its d4-internal standard.[11]

-

Step 6: Final Preparation: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solution compatible with the LC system (e.g., 0.2% formic acid in water).[11] The sample is now ready for injection into the LC-MS/MS system.

2. Analytical Workflow: LC-MS/MS Analysis

The prepared sample is analyzed to separate and quantify 3-MT.

-

Liquid Chromatography (LC): The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a chromatographic column (e.g., a PFP or HILIC column) based on their physicochemical properties.[10][11] This step is crucial for separating 3-MT from other closely related compounds.[13]

-

Mass Spectrometry (MS/MS): As the separated compounds elute from the LC column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically using Electrospray Ionization (ESI).[9]

-

First Mass Analyzer (Q1): Selects the parent ions of both endogenous 3-MT and the 3-MT-d4 internal standard based on their mass-to-charge ratio.

-

Collision Cell (Q2): The selected parent ions are fragmented into smaller, characteristic product ions.

-

Second Mass Analyzer (Q3): Selects specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity.[9]

-

-

Data Analysis: The detector measures the signal intensity of the product ions for both the analyte and the internal standard. The concentration of endogenous 3-MT is calculated by comparing the ratio of its peak area to the peak area of the known concentration of 3-MT-d4.

Data Presentation: Assay Performance

The use of this compound as an internal standard allows for the development of highly sensitive and precise LC-MS/MS assays. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Analytical Sensitivity of LC-MS/MS Methods for 3-Methoxytyramine

This table presents the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ), which define the smallest amount of 3-MT that can be reliably detected and quantified, respectively.

| Study / Method | Matrix | LOD (nmol/L) | LLOQ (nmol/L) | Citation |

| Peitzsch et al., 2013 | Plasma | 0.02 | 0.024 | [9] |

| Peaston et al., 2010 | Plasma | 0.03 | 0.06 | [9] |

| Agilent Application | Plasma | 4 ng/L | 10 ng/L | [13] |

*Note: 1 nmol/L is approximately 167 ng/L for 3-MT.

Table 2: Precision of LC-MS/MS Methods for 3-Methoxytyramine

Precision is assessed by the Coefficient of Variation (CV), which measures the relative variability of the assay. Lower CV values indicate higher precision.

| Study / Method | Parameter | CV (%) | Citation |

| Peitzsch et al., 2013 | Intra-assay CV | 2.9% - 11.5% | [9] |

| Peitzsch et al., 2013 | Inter-assay CV | 7.8% - 12.9% | [9] |

| Agilent Technologies | Reproducibility | < 6% | [11] |

Conclusion

3-Methoxytyramine is an established and vital biomarker for the diagnosis and surveillance of several neuroendocrine tumors.[15][16] The ability to measure its concentration with high accuracy and precision is crucial for clinical decision-making. This compound is a critical tool in the research and clinical laboratory, serving as the benchmark internal standard for LC-MS/MS-based quantification. Its use mitigates analytical variability, ensuring that the reported concentrations of 3-MT are reliable and reproducible. This, in turn, allows researchers and clinicians to confidently correlate biomarker levels with disease state, ultimately improving patient care and advancing the field of neuroendocrine tumor research.

References

- 1. Biochemical Markers for Neuroendocrine Tumors: Traditional Circulating Markers and Recent Development—A Comprehensive Review [mdpi.com]

- 2. An Overview of Circulating Biomarkers in Neuroendocrine Neoplasms: A Clinical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomarkers of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuroendocrine.org.au [neuroendocrine.org.au]

- 5. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cda-amc.ca [cda-amc.ca]

- 10. msacl.org [msacl.org]

- 11. agilent.com [agilent.com]

- 12. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 3-Methoxytyramine in Human Plasma by LC-MS/MS using a Deuterated Sulfated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methoxytyramine (3-MT) in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Methoxytyramine sulfate-d4, to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, followed by rapid chromatographic separation on a C18 column. The method is suitable for clinical research and drug development applications where reliable measurement of 3-MT is crucial.

Introduction

3-Methoxytyramine (3-MT) is the O-methylated metabolite of the neurotransmitter dopamine, formed by the action of catechol-O-methyltransferase (COMT).[1][2] It is further metabolized by monoamine oxidase (MAO) to homovanillic acid (HVA).[1][2] The quantification of 3-MT in biological fluids is of significant interest as it serves as a biomarker for certain neuroendocrine tumors, such as pheochromocytoma and paraganglioma, and may be relevant in monitoring dopamine metabolism in neurological disorders.[3][4]

LC-MS/MS has become the preferred analytical technique for the determination of 3-MT due to its high sensitivity, specificity, and throughput.[5] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response. This application note details a method using this compound as the internal standard.

Metabolic Pathway of 3-Methoxytyramine

The following diagram illustrates the formation and subsequent metabolism of 3-methoxytyramine from dopamine.

Caption: Formation and metabolism of 3-methoxytyramine.

Experimental

3.1. Materials and Reagents

-

3-Methoxytyramine hydrochloride (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX)

3.2. Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.

3.3. Standard and Quality Control Sample Preparation

Stock solutions of 3-MT and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution in a 50:50 methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of 3-MT into blank human plasma.

3.4. Sample Preparation Protocol

A solid-phase extraction (SPE) method is recommended for sample clean-up.

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

3.5. LC-MS/MS Conditions

3.5.1. Liquid Chromatography

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-